molecular formula C20H38Cl2N2O3S2 B10817386 Cevimeline.HCl

Cevimeline.HCl

Cat. No.: B10817386
M. Wt: 489.6 g/mol
InChI Key: ZSTLCHCDLIUXJE-GMLJRNIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cevimeline hydrochloride hemihydrate involves the formation of a spiro compound. The key steps include the reaction of 2-methyl-1,3-oxathiolane with quinuclidine under controlled conditions to form the spiro compound.

Industrial Production Methods: Industrial production of cevimeline hydrochloride hemihydrate typically involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cevimeline hydrochloride hemihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cevimeline hydrochloride hemihydrate has several scientific research applications:

Mechanism of Action

Cevimeline hydrochloride hemihydrate exerts its effects by binding to and activating muscarinic M1 and M3 receptors. The M1 receptors are predominantly found in secretory glands, and their activation leads to increased secretion from these glands. The M3 receptors are located on smooth muscles and various glands, and their activation results in smooth muscle contraction and increased glandular secretion . This dual activation helps alleviate the symptoms of dry mouth and dry eyes in patients with Sjögren’s syndrome .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C20H38Cl2N2O3S2

Molecular Weight

489.6 g/mol

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride

InChI

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m11.../s1

InChI Key

ZSTLCHCDLIUXJE-GMLJRNIPSA-N

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl

Origin of Product

United States

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